1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound characterized by the presence of a methoxyphenyl group and a sulfanyl group attached to an imidazolone ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer research. Its chemical structure is denoted by the molecular formula C10H12N2OS and has the CAS number 72799-35-0. The compound falls under the classification of imidazoles, which are five-membered aromatic heterocycles containing nitrogen atoms.
The synthesis of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves a multi-step process:
The optimization of this synthetic route may involve modern techniques such as continuous flow reactors and automated synthesis methods to enhance efficiency and scalability in industrial production.
The molecular structure of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one features:
The compound has a molecular weight of approximately 216.28 g/mol. Its structural representation can be visualized using molecular modeling software or through computational chemistry methods for detailed analysis.
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo several chemical reactions:
The reaction conditions for these transformations typically involve controlled temperature and solvent systems that optimize yields while minimizing side reactions.
The mechanism of action for 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is multifaceted:
Studies have indicated that the compound shows promising results in inhibiting certain biological targets, although detailed mechanistic studies are still ongoing.
The physical properties include:
Chemical properties include:
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several significant applications:
The 4,5-dihydro-1H-imidazol-5-one (imidazolone) core represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivity. This partially saturated imidazole variant combines planar aromatic character with non-aromatic features, enhancing its capacity for diverse molecular interactions. The scaffold’s amphoteric nature allows it to act as both a hydrogen bond donor (via the N-H group) and acceptor (via carbonyl oxygen and imine nitrogen), facilitating binding to biological targets such as enzymes and receptors [1]. Its tautomeric equilibrium between 4,5-dihydro and 2,5-dihydro forms (Figure 1) enables structural adaptability, which is crucial for optimizing ligand-receptor complementarity [8].
Table 1: Key Physicochemical Properties of the 4,5-Dihydro-1H-Imidazol-5-One Core
Property | Value/Role | Biological Implication |
---|---|---|
Dipole Moment | ~3.6 D | Enhanced solubility and target binding |
pKa (Conjugate Acid) | ~7.0 | Protonation at physiological pH |
Hydrogen Bond Capacity | 2–3 acceptor sites; 1–2 donor sites | Protein binding versatility |
Aromaticity | Partial (localized in imidazole ring) | π-Stacking interactions |
The scaffold’s synthetic accessibility—via cyclization of α-amino amides or condensation of amidines with α-halo carbonyls—supports rapid derivatization [10]. This flexibility has enabled its incorporation into kinase inhibitors (e.g., B-RAFV600E/p38α inhibitors) and antimicrobial agents, where the imidazolone ring often serves as a bioisostere for purines or histidine side chains [2] [3]. In the target compound 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, the exocyclic sulfur at C2 further enhances electronic delocalization, potentially increasing stability and metal-chelating capacity [6].
Substituents on the imidazolone core critically determine pharmacological profiles. The 3-methoxyphenyl group at N1 provides distinct steric and electronic effects:
The sulfanyl (-SH) group at C2 contributes to:
Table 2: Electronic Effects of Substituents in 4,5-Dihydro-1H-Imidazol-5-Ones
Substituent Position | Electron Influence | Target Interaction Potential |
---|---|---|
N1: 3-Methoxyphenyl | +M effect (resonance donation) | Hydrophobic pockets; π-stacking |
C2: Sulfanyl | -I effect (inductive withdrawal) | Metal coordination; H-bond donation |
Structure-activity relationship (SAR) studies of related analogs reveal that combining these substituents amplifies bioactivity. For instance, 1-aryl-2-sulfanyl imidazolones demonstrate enhanced anticancer and anti-inflammatory effects compared to unsubstituted variants, likely due to synergistic effects on electron distribution and target engagement [3] [9].
Imidazole-based pharmacophores have been integral to drug development since the mid-20th century. Early breakthroughs included metronidazole (1959), a nitroimidazole antibiotic that exploits reductive activation in anaerobic pathogens [7]. The 1970s–1980s saw imidazole emerge as a cornerstone of antifungal therapy with ketoconazole and clotrimazole, which inhibit ergosterol synthesis by targeting fungal cytochrome P450 [1].
The late 1990s marked a shift toward oncology applications. Seminal work on B-RAFV600E kinase inhibitors incorporated imidazole cores to target ATP-binding sites, with optimized derivatives achieving nanomolar IC50 values [2]. Parallel innovations exploited imidazolone scaffolds in anti-inflammatory agents, such as 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, which showed 89% analgesic efficacy in vivo by inhibiting COX-2 [9].
Table 3: Evolution of Key Imidazole-Based Therapeutics
Era | Representative Drug | Therapeutic Area | Mechanistic Role of Imidazole |
---|---|---|---|
1960s | Metronidazole | Antiparasitic/Antibacterial | Reductive activation to radical species |
1980s | Ketoconazole | Antifungal | Heme iron coordination in CYP450 |
2000s | Cimetidine | Antiulcer | Histamine H2-receptor antagonism |
2020s | Copanlisib (imidazoline-based) | Anticancer (lymphoma) | Pan-Class I PI3K inhibition |
Hybridization strategies now dominate modern design, exemplified by the fusion of imidazolone with phthalazine in compounds like 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine to target multiple pathways in cancer and inflammation [3]. The compound 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one epitomizes this evolution, leveraging historical insights to combine a bioactivatable sulfanyl group with a metabolism-resistant methoxyphenyl moiety [6] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5